N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide - 941979-13-1

N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide

Catalog Number: EVT-3001796
CAS Number: 941979-13-1
Molecular Formula: C16H16N2O3
Molecular Weight: 284.315
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide is a key structural component of Apixaban (BMS-562247) []. Apixaban is a potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa []. This compound is classified as a pyrazolopyridinone derivative [].

Synthesis Analysis
  • Modification of the Carboxamido Linker: This step aims to prevent in vivo hydrolysis to a primary aniline. This is achieved by cyclizing the carboxamido linker to create a bicyclic tetrahydropyrazolopyridinone scaffold while preserving potent factor Xa binding activity [].
  • P1 Moiety Investigation: This stage involves exploring neutral P1 moieties, leading to the identification of the p-methoxyphenyl P1. This choice maintains factor Xa binding affinity and good oral bioavailability [].
  • Further Optimization: The C-3 pyrazole position undergoes further optimization. The terminal P4 ring is replaced with a neutral heterocycle. This culmination results in the successful synthesis of Apixaban [].
Molecular Structure Analysis

The molecular structure of Apixaban, which incorporates the N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide fragment, is characterized by the following key features []:

Mechanism of Action

Apixaban, containing the N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide moiety, functions as a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa []. By inhibiting factor Xa, Apixaban disrupts the coagulation cascade, preventing the formation of blood clots.

Applications

The primary application of N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide lies in its role as a crucial structural element of Apixaban [].

  • Anticoagulant Therapy: Apixaban is clinically used for its anticoagulant properties, particularly in preventing stroke and systemic embolism in patients with nonvalvular atrial fibrillation [].
  • Treatment of Venous Thromboembolism: Apixaban is also employed in treating deep vein thrombosis (DVT) and pulmonary embolism (PE), and to reduce the risk of recurrent DVT and PE following initial therapy [].

1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

  • Compound Description: Apixaban (compound 40 in the study) is a potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It was developed as a follow-up compound to razaxaban (compound 4 in the study), aiming to eliminate potential in vivo hydrolysis to a primary aniline. [] Apixaban exhibits improved pharmacokinetic properties compared to razaxaban. []
  • Relevance: Apixaban shares a key structural motif with N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide: the 4-(2-oxopiperidin-1-yl)phenyl group. This shared structural element suggests potential similarities in their binding affinities and pharmacological activities, although their core structures and targeted mechanisms differ. []

[11C]CPPC ( [5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide])

  • Relevance: [11C]CPPC shares the core furan-2-carboxamide moiety and a substituted phenyl ring with N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide. The presence of the piperidine ring linked to the phenyl group further highlights the structural similarities between the two compounds. [, ] These common features suggest potential overlapping interactions with biological targets despite differences in their substitution patterns.
  • Compound Description: [11C]Psa374 is a fluoromethyl analog of [11C]CPPC developed with the aim of providing higher affinity for CSF1R and enabling labeling with the longer-lived fluorine-18 isotope for improved PET imaging. [] Although it exhibited high brain uptake in monkeys, it failed to demonstrate CSF1R-specific binding in both mouse and monkey models. []
  • Relevance: [11C]Psa374 is structurally related to N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide through its shared core structure with [11C]CPPC, which itself is structurally similar to the target compound. [] The key difference lies in the addition of a fluoromethyl group in [11C]Psa374, designed to enhance its binding affinity to CSF1R. [] Despite this modification, the lack of specific binding suggests that other structural factors might be crucial for effective target engagement.

N-(4-((4-Benzhydrylpiperazin-1-yl)methylcarbamoyl)phenyl)furan-2-carboxamide (BFC)

  • Compound Description: BFC is a corrosion inhibitor that demonstrates a mixed-type inhibition effect on brass in 1M HCl. [] Its inhibition efficiency increases with increasing temperature, suggesting a strong adsorption onto the brass surface. [] BFC's molecular structure contains nitrogen and oxygen atoms with negative charges, facilitating its adsorption and corrosion inhibition properties. []
  • Relevance: BFC shares the central furan-2-carboxamide moiety linked to a substituted phenyl ring with N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide. [] Although BFC possesses a more complex substitution pattern on the phenyl ring, this shared core structure suggests potential similarities in their physicochemical properties and potential for interacting with biological targets.

Properties

CAS Number

941979-13-1

Product Name

N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide

Molecular Formula

C16H16N2O3

Molecular Weight

284.315

InChI

InChI=1S/C16H16N2O3/c19-15-8-1-2-9-18(15)13-6-3-5-12(11-13)17-16(20)14-7-4-10-21-14/h3-7,10-11H,1-2,8-9H2,(H,17,20)

InChI Key

KDOBZTFTGGSSGF-UHFFFAOYSA-N

SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.